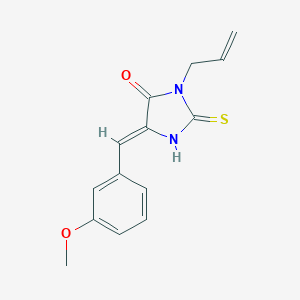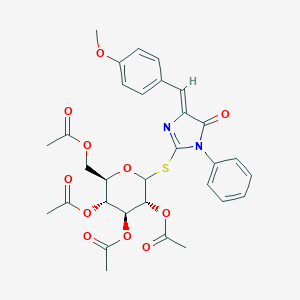![molecular formula C24H20N4O3S2 B303500 2-{[3-cyano-6-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B303500.png)
2-{[3-cyano-6-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-cyano-6-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-{[3-cyano-6-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of various diseases. This compound has been shown to inhibit the activity of various kinases, including EGFR, HER2, and VEGFR, which are involved in the development of cancer. Additionally, this compound has been shown to inhibit the activity of various inflammatory cytokines, including TNF-α and IL-6, which are involved in the development of various inflammatory disorders.
Biochemical and Physiological Effects:
Studies have shown that 2-{[3-cyano-6-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide has various biochemical and physiological effects, including:
1. Anti-cancer effects: This compound has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
2. Anti-inflammatory effects: This compound has been shown to reduce inflammation and inhibit the production of various inflammatory cytokines.
3. Neuroprotective effects: Studies have shown that this compound has potential applications in the treatment of various neurological disorders due to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-{[3-cyano-6-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide in lab experiments include its potential applications in various scientific fields, including cancer research, neurological disorders, and inflammation. Additionally, this compound has shown promising results in various preclinical studies.
The limitations of using this compound in lab experiments include its complex synthesis method and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the research on 2-{[3-cyano-6-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide. Some of the key areas for future research include:
1. Clinical Trials: Further studies are needed to determine the safety and efficacy of this compound in humans.
2. Combination Therapy: Studies have shown that this compound has potential applications in combination therapy with other drugs for the treatment of various diseases.
3. Structural Modifications: Further studies are needed to determine the effects of structural modifications on the activity of this compound.
4. Drug Delivery Systems: Studies are needed to develop effective drug delivery systems for this compound to improve its bioavailability and efficacy.
In conclusion, 2-{[3-cyano-6-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide is a promising compound that has potential applications in various scientific fields. Further studies are needed to determine its safety and efficacy in humans and to explore its potential applications in combination therapy and drug delivery systems.
Méthodes De Synthèse
The synthesis of 2-{[3-cyano-6-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide involves a multi-step process that includes the reaction of 2-chloroacetamide with 6-ethoxy-1,3-benzothiazol-2-amine, followed by the reaction of the resulting product with 3-cyano-6-(4-methoxyphenyl)-2-pyridinethiol in the presence of a base. The final product is obtained after purification and isolation.
Applications De Recherche Scientifique
2-{[3-cyano-6-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide has been extensively studied for its potential applications in various scientific fields. Some of the key research areas include:
1. Cancer Research: This compound has shown promising results in the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer.
2. Neurological Disorders: Studies have shown that this compound has potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Inflammation: This compound has anti-inflammatory properties and has been studied for its potential applications in the treatment of various inflammatory disorders.
Propriétés
Nom du produit |
2-{[3-cyano-6-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide |
|---|---|
Formule moléculaire |
C24H20N4O3S2 |
Poids moléculaire |
476.6 g/mol |
Nom IUPAC |
2-[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C24H20N4O3S2/c1-3-31-18-9-11-20-21(12-18)33-24(27-20)28-22(29)14-32-23-16(13-25)6-10-19(26-23)15-4-7-17(30-2)8-5-15/h4-12H,3,14H2,1-2H3,(H,27,28,29) |
Clé InChI |
PRVBAHPUVYGBBP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=C(C=CC(=N3)C4=CC=C(C=C4)OC)C#N |
SMILES canonique |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=C(C=CC(=N3)C4=CC=C(C=C4)OC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Ethyl-5-{3-[(1-ethyl-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B303418.png)
![5-{3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B303419.png)
![1-Methyl-5-[4-({3-methyl-1-[3-(4-morpholinyl)propyl]-5-oxo-2-thioxo-4-imidazolidinylidene}methyl)benzylidene]-3-[3-(4-morpholinyl)propyl]-2-thioxo-4-imidazolidinone](/img/structure/B303420.png)
![7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione](/img/structure/B303421.png)







![5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B303434.png)

![3-(4-Bromophenyl)-5-[4-(dimethylamino)-2-methoxybenzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B303440.png)